molecular formula C4H4BrNOS B1277740 2-Bromothiazole-5-methanol CAS No. 687636-93-7

2-Bromothiazole-5-methanol

Cat. No.: B1277740
CAS No.: 687636-93-7
M. Wt: 194.05 g/mol
InChI Key: DWNJWSPPORNJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromothiazole-5-methanol is an organic compound with the molecular formula C4H4BrNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-Bromothiazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, biocides, and other industrial chemicals

Safety and Hazards

“2-Bromothiazole-5-methanol” is considered hazardous. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Mechanism of Action

Pharmacokinetics

These properties suggest that the compound could be well-absorbed and distributed in the body, but these predictions need to be confirmed with experimental data.

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect its activity. For instance, the compound should be stored in a dark place, sealed, and at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromothiazole-5-methanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-bromothiazole-5-carbaldehyde using sodium borohydride in methanol. The reaction is typically carried out at 0°C under nitrogen atmosphere, followed by stirring at room temperature for an additional two hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromothiazole-5-methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form thiazole-5-methanol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the aldehyde group.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: 2-Bromothiazole-5-carboxylic acid.

    Reduction: Thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiazole: Lacks the hydroxyl group present in 2-Bromothiazole-5-methanol.

    Thiazole-5-methanol: Lacks the bromine atom present in this compound.

    2-Bromo-5-hydroxymethylthiazole: Another name for this compound.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the thiazole ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNJWSPPORNJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428422
Record name 2-Bromothiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687636-93-7
Record name 2-Bromothiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-1,3-thiazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.